2-O-Ethyl ascorbic acid

Vue d'ensemble

Description

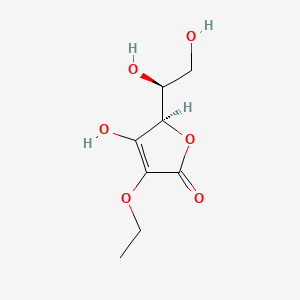

2-O-Ethyl ascorbic acid is a derivative of ascorbic acid, commonly known as vitamin C. This compound is known for its stability and enhanced skin penetration compared to its parent molecule. It retains the antioxidant properties of ascorbic acid, making it a valuable ingredient in cosmetic and pharmaceutical formulations .

Applications De Recherche Scientifique

2-O-ethyl ascorbic acid has a wide range of applications in scientific research:

Chemistry: Used as a stable antioxidant in various chemical formulations.

Biology: Studied for its role in reducing oxidative stress in biological systems.

Medicine: Investigated for its potential in skin whitening, anti-aging, and wound healing treatments.

Industry: Utilized in cosmetic products for its skin-brightening and anti-aging properties .

Mécanisme D'action

Ascorbic acid is an essential water-soluble vitamin that acts as a cofactor and antioxidant . It is an electron donor used for collagen hydroxylation, carnitine biosynthesis, and hormone/amino acid biosynthesis . It is required for connective tissue synthesis as well as iron absorption and storage . Ascorbic acid plays a role as a redox cofactor and catalyst in a biological system such as in the conversion of the neurotransmitter dopamine to norepinephrine, in peptide amidation, and in tyrosine metabolism .

Safety and Hazards

2-O-Ethyl ascorbic acid may form combustible dust concentrations in air . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to keep away from foodstuffs, beverages, and feed, and to immediately remove all soiled and contaminated clothing .

Orientations Futures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-ethyl ascorbic acid typically involves the ethylation of ascorbic acid. One common method is the reaction of ascorbic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as enzymatic synthesis. Enzymes like sucrose phosphorylase can be used to catalyze the transfer of an ethyl group to ascorbic acid, resulting in the formation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-O-ethyl ascorbic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to dehydroascorbic acid.

Reduction: It can act as a reducing agent, donating electrons to neutralize free radicals.

Substitution: The ethyl group can be substituted under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

Reduction: It can reduce compounds like ferric ions to ferrous ions.

Substitution: Reagents like halogens can facilitate substitution reactions

Major Products:

Oxidation: Dehydroascorbic acid.

Reduction: Reduced forms of various oxidants.

Substitution: Ethyl-substituted derivatives

Comparaison Avec Des Composés Similaires

Ascorbic Acid (Vitamin C): The parent molecule, less stable and less effective in skin penetration.

Magnesium L-ascorbyl-2-phosphate: A stable derivative used in skin care products.

Sodium Ascorbyl Phosphate: Another stable derivative with similar applications.

Ascorbyl Glucoside: Known for its stability and skin-brightening effects

Uniqueness: 2-O-ethyl ascorbic acid stands out due to its enhanced stability and better skin penetration compared to ascorbic acid. It combines the antioxidant properties of vitamin C with improved efficacy in topical applications, making it a preferred choice in cosmetic formulations .

Propriétés

IUPAC Name |

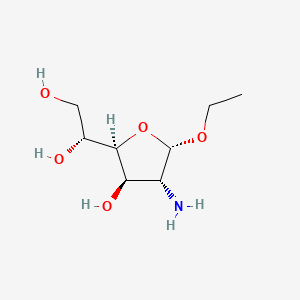

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-ethoxy-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-2-13-7-5(11)6(4(10)3-9)14-8(7)12/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRFOOHMMLYYNW-UJURSFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(OC1=O)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C([C@H](OC1=O)[C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150198 | |

| Record name | 2-O-Ethyl ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112894-37-8 | |

| Record name | 2-O-Ethyl ascorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112894378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-Ethyl ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-ETHYL ASCORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/801M14RK9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, exo- (9CI)](/img/no-structure.png)

![4-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B568230.png)

![1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B568232.png)

![2,3-Dihydrooxeto[2,3-a]pyrrolizine](/img/structure/B568245.png)

![3H-Pyrazolo[1,5-d]tetrazol-6(5H)-one](/img/structure/B568246.png)